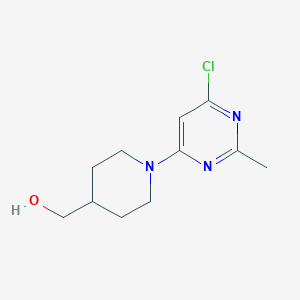

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

CAS No.: 1247480-79-0

Cat. No.: VC3189149

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247480-79-0 |

|---|---|

| Molecular Formula | C11H16ClN3O |

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | [1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C11H16ClN3O/c1-8-13-10(12)6-11(14-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3 |

| Standard InChI Key | GWKBWHYKQHETHV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CO |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CO |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol contains several key structural elements that define its chemical identity. The molecule features a pyrimidine core with a chloro substituent at position 6 and a methyl group at position 2. This substituted pyrimidine is connected at position 4 to a piperidine ring, which bears a hydroxymethyl (CH₂OH) group at position 4. This arrangement places the compound within the broader family of halogenated pyrimidine derivatives, which have attracted significant attention in medicinal chemistry due to their diverse biological activities.

The compound shares structural similarities with other pyrimidine derivatives mentioned in scientific literature, including 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone (CAS: 1316220-05-9) and 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one (CAS: 1316222-67-9) . These related compounds contain the same core 6-chloro-2-methylpyrimidine moiety connected to a piperidine ring, but differ in their substitution patterns on the piperidine portion.

Comparative Analysis with Related Compounds

The table below provides a comparative analysis of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol and structurally related compounds identified in the scientific literature:

| Property | (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol | 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone | 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one |

|---|---|---|---|

| CAS Number | Not reported in search results | 1316220-05-9 | 1316222-67-9 |

| Molecular Formula | C₁₁H₁₆ClN₃O (predicted) | C₁₃H₁₈ClN₃O₂ | C₁₂H₁₆ClN₃O |

| Molecular Weight | Predicted to be ~241 g/mol | 283.76 g/mol | 253.73 g/mol |

| Key Structural Features | 6-chloro-2-methylpyrimidine connected to piperidine at position 4; hydroxymethyl at piperidine position 4 | 6-chloro-2-methylpyrimidine connected to piperidine; methoxyethanone at piperidine position 1 | 6-chloro-2-methylpyrimidine connected to piperidine; ethanone at piperidine position 1 |

The structural variations between these compounds would likely influence their physicochemical and biological properties. The presence of the hydroxymethyl group at position 4 of the piperidine in the target compound, as opposed to the acyl substituents at position 1 in the related compounds, would affect properties such as hydrogen bonding capability, water solubility, and potentially receptor interactions .

Predicted Physicochemical Properties

Based on its structure and comparison with similar pyrimidine derivatives, (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol would likely possess particular physicochemical properties. The presence of the hydroxymethyl group would contribute to increased water solubility compared to analogues with more lipophilic substituents. The molecule contains both hydrogen bond donors (the hydroxyl group) and acceptors (the pyrimidine nitrogens and hydroxyl oxygen), which would influence its intermolecular interactions and potentially its biological activity.

Unlike the related compounds that have substituents at the piperidine nitrogen (N-1 position), the target compound maintains a secondary amine at this position, which would affect its basicity and hydrogen-bonding capabilities. The chloro substituent on the pyrimidine ring introduces electron-withdrawing effects that would influence the electronic distribution within the molecule, potentially affecting its reactivity and binding properties in biological systems.

For example, a synthetic approach similar to those described in the literature might involve reacting 4,6-dichloropyrimidine with 4-hydroxymethylpiperidine under appropriate conditions. The search results indicate that reactions involving chloropyrimidines sometimes require specific conditions: "A solution of 1-(6-chloropyrimidin-4-yl)-1H-benzo[d]imidazole (41a) (35 mg, 0.15 mmol) in BuOH/DMA (1:1, 0.5mL) was added to a solution of 2-(4-aminophenyl)ethanol (21 mg, 0.15 mmol) in BuOH/DMA (1:1, 0.5mL). The reaction mixture was heated to 75°C for 24 h" .

Structure-Activity Relationship Considerations

The different substitution pattern in (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol compared to the related compounds would likely influence its interaction with biological targets. The hydroxymethyl group at position 4 of the piperidine could potentially form hydrogen bonds with polar amino acid residues in protein binding pockets, while the unsubstituted piperidine nitrogen might serve as a hydrogen bond donor, unlike in the related compounds where this position is occupied by acyl groups.

The chloro substituent at position 6 of the pyrimidine ring might influence binding through both electronic effects and potential halogen bonding interactions with biological targets. These structural features collectively would determine the compound's binding affinity and selectivity for various biological receptors and enzymes.

Analytical Characterization Methods

Structural Confirmation Techniques

The structural characterization of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol would typically involve multiple analytical techniques. Based on the characterization methods mentioned for related compounds, several approaches would be applicable:

Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structure elucidation. For similar compounds, detailed NMR characterization has been reported: "¹H NMR (400 MHz, DMSO) δ 9.82 (s, 1H), 8.91 (s, 1H), 8.67 (s, 1H), 8.20 (d, 1H), 7.83 – 7.76 (m, 1H), 7.59 (d, 2H), 7.49-7.35 (m, 2H), 7.22 (d, 2H), 7.13 (d, 1H), 4.59 (br s, 1H), 3.62 (t, 2H), 2.72 (t, 2H)" . For the target compound, characteristic signals would be expected for the methyl group, the piperidine ring protons, the hydroxymethyl group, and the pyrimidine C-H proton.

Mass Spectrometry and Other Techniques

Mass spectrometry would provide confirmation of the molecular weight and formula. High-resolution mass spectrometry (HRMS) has been used for related compounds, as mentioned in the search results: "HRMS (ESI+): calcd for C19H18N5O (M+H)+: 332.1506; found: 332.1504" . For the target compound, the expected molecular ion would correspond to its predicted molecular formula of C₁₁H₁₆ClN₃O.

Additional characterization techniques might include infrared spectroscopy to identify functional groups (particularly the hydroxyl group and C=N bonds), UV-visible spectroscopy to examine the chromophoric pyrimidine system, and potentially X-ray crystallography if suitable crystals could be obtained to definitively establish the three-dimensional structure.

Comparative Analysis with Isomeric and Related Structures

Positional Isomers and Their Properties

The position of substituents on both the pyrimidine and piperidine rings can significantly influence the properties and biological activities of these compounds. For instance, the search results mention compounds with chloro and methyl substituents in different positions on the pyrimidine ring, such as "1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone" . This positional isomer, where the chloro substituent is at position 4 and the methyl group at position 6 of the pyrimidine (compared to positions 6 and 2, respectively, in the target compound), would likely exhibit different electronic properties and potentially different biological activities.

The connectivity between the pyrimidine and piperidine rings also varies among related compounds. In the target compound, the piperidine is connected at position 4 of the pyrimidine, while in some related structures, the connection occurs at position 2. These variations in connectivity would influence the three-dimensional shape of the molecule and consequently its interaction with biological targets.

Functional Group Modifications

Various functional group modifications on the basic pyrimidine-piperidine scaffold have been reported in the literature. These include:

-

Acylation of the piperidine nitrogen, as seen in 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one

-

Introduction of methoxyethanone groups, as in 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone

-

Replacement of the piperidine with other nitrogen-containing heterocycles

Each of these modifications would alter the physicochemical properties, metabolic stability, and biological activities of the compounds. The target compound, with its hydroxymethyl group and unsubstituted piperidine nitrogen, represents another variation in this structural class with potentially unique properties and applications.

Future Research Directions

Biological Evaluation Opportunities

Comprehensive biological screening of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol against various targets would be an important avenue for future research. Based on the activities of related compounds, potential targets might include enzymes, receptors, or other biological systems where similar pyrimidine derivatives have shown activity. Structure-activity relationship studies involving the target compound and structural analogues could provide valuable insights into the key structural features required for biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume